molecular formula C8H15Cl B13147214 3-(Chloromethyl)-3-methylhex-1-ene

3-(Chloromethyl)-3-methylhex-1-ene

Cat. No.: B13147214
M. Wt: 146.66 g/mol
InChI Key: UBMKKHONCFHYCR-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3-methylhex-1-ene is an organic compound characterized by the presence of a chloromethyl group attached to a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-methylhex-1-ene typically involves the chloromethylation of 3-methylhex-1-ene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to facilitate the formation of the chloromethyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the chloromethylation process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-methylhex-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.

    Reduction Reactions: Reduction of the double bond can lead to the formation of saturated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products Formed

    Substitution: Formation of amines or ethers.

    Oxidation: Formation of alcohols or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

Scientific Research Applications

3-(Chloromethyl)-3-methylhex-1-ene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Industrial Chemistry: Employed in the production of specialty chemicals and additives.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-methylhex-1-ene involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive and can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or oxidation.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)hex-1-ene: Lacks the methyl group at the third position.

    3-(Bromomethyl)-3-methylhex-1-ene: Contains a bromomethyl group instead of a chloromethyl group.

    3-(Chloromethyl)-3-methylpent-1-ene: Has a shorter carbon chain.

Uniqueness

3-(Chloromethyl)-3-methylhex-1-ene is unique due to the presence of both a chloromethyl group and a methyl group on the same carbon atom, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable compound in various synthetic applications.

Properties

Molecular Formula

C8H15Cl

Molecular Weight

146.66 g/mol

IUPAC Name

3-(chloromethyl)-3-methylhex-1-ene

InChI

InChI=1S/C8H15Cl/c1-4-6-8(3,5-2)7-9/h5H,2,4,6-7H2,1,3H3

InChI Key

UBMKKHONCFHYCR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CCl)C=C

Origin of Product

United States

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